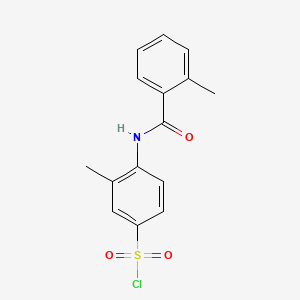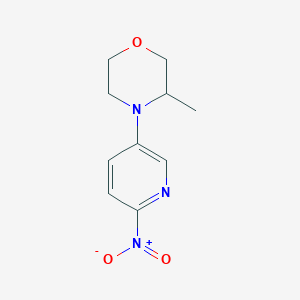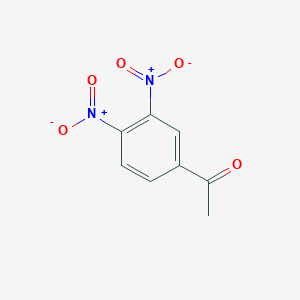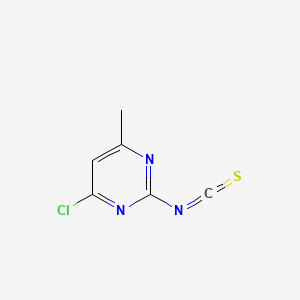
4-Chloro-2-isothiocyanato-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isothiocyanato-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Métodos De Preparación
The synthesis of 4-Chloro-2-isothiocyanato-6-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-Chloro-2-methylpyrimidine
Reagent: Thiophosgene (CSCl₂)
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-isothiocyanato-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted pyrimidines.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the pyrimidine ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases like potassium tert-butoxide, acids like hydrochloric acid, and catalysts such as palladium complexes. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-isothiocyanato-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity underlies its potential use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2-isothiocyanato-6-methylpyrimidine include:
4-Chloro-2-methylpyrimidine: Lacks the isothiocyanate group and is less reactive.
2-Isothiocyanato-4-methylpyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloro-6-methylpyrimidine: Another related compound with different substitution, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the chloro and isothiocyanato groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C6H4ClN3S |
|---|---|
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
4-chloro-2-isothiocyanato-6-methylpyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-4-2-5(7)10-6(9-4)8-3-11/h2H,1H3 |
Clave InChI |
RDEYWZKMXXCAHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

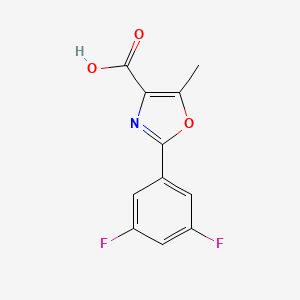

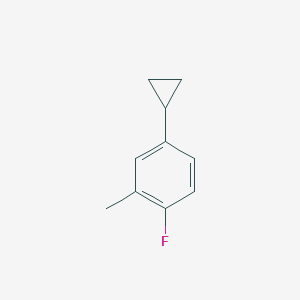

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)


